molecular formula C13H19NO B8003364 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol

1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol

Cat. No.: B8003364
M. Wt: 205.30 g/mol
InChI Key: CQANLTVDQDAHOW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol is a synthetic organic compound of significant interest in modern medicinal chemistry and pharmacology research. This tertiary alcohol features a cyclopropyl group and a 3-(dimethylamino)phenyl moiety attached to the same carbon atom, a structural motif that is commonly explored in the design of novel bioactive molecules. The cyclopropyl group is known for its ability to confer conformational rigidity, enhance metabolic stability, and influence the compound's lipophilicity and binding affinity to biological targets. The dimethylamino group on the phenyl ring serves as a key pharmacophore, often enabling interactions with various enzyme active sites and neurotransmitter receptors. This compound is primarily valued in early-stage drug discovery as a key synthetic intermediate or a building block for the development of more complex pharmaceutical agents. Its structure is reminiscent of scaffolds used in the design of ligands for central nervous system (CNS) targets. For instance, the substituted phenylcyclopropyl amine is a recognized structural feature in the development of novel dopaminergic ligands . Researchers are investigating such compounds for their potential to act as multifunctional agents, such as dual-target ligands for pain management with potentially reduced side-effect profiles . The primary application of this compound is for research use only (RUO) in laboratory settings. It is strictly intended for use in in vitro assays and chemical synthesis, and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-cyclopropyl-1-[3-(dimethylamino)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(15,10-7-8-10)11-5-4-6-12(9-11)14(2)3/h4-6,9-10,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQANLTVDQDAHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC(=CC=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol typically involves the reaction of cyclopropyl ketone with 3-(dimethylamino)phenylmagnesium bromide, followed by reduction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol has been explored for its potential therapeutic properties:

  • Analgesic Activity : Similar compounds have shown promise as analgesics, suggesting that this compound may influence pain pathways through interactions with neurotransmitter systems .
  • Antimicrobial Properties : Preliminary studies indicate antimicrobial effects against various bacterial strains, making it a candidate for antibiotic development .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, potentially beneficial for treating inflammatory conditions by modulating receptor interactions .

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : Reduction can yield corresponding alkanes.
  • Substitution Reactions : The dimethylamino group can be substituted under appropriate conditions to create diverse derivatives .

Research indicates that this compound interacts with specific biological receptors and enzymes:

  • Receptor Binding : The dimethylamino group enhances binding affinity to various targets, influencing neurotransmitter release and other cellular responses .
  • Enzyme Interaction : Interactions with enzymes involved in metabolic pathways further elucidate its pharmacological effects .

Mechanism of Action

The mechanism by which 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison below leverages structural analogs from the provided evidence and inferred properties based on functional group chemistry.

Functional Group Analysis

  • Target Compound: The alcohol (-OH) group in 1-cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol confers polarity and hydrogen-bonding capacity, contrasting with amine (-NH₂) or ketone (C=O) groups in analogs. : The compound 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine (CAS 56595-04-1) shares the cyclopropyl core but replaces the alcohol with a primary amine. Amines typically exhibit higher basicity and nucleophilicity compared to alcohols, affecting reactivity and solubility . : Compounds like (E)-2-(1-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d) feature ketone groups, which lack hydrogen-bond donor capacity but enhance electrophilicity at the carbonyl carbon .

Substituent Effects

  • Aromatic Substituents: The 3-(dimethylamino)phenyl group in the target compound provides strong electron-donating effects via the dimethylamino (-N(CH₃)₂) group, enhancing resonance stabilization. This contrasts with 4-methoxyphenyl (in 3d, ), where the methoxy group (-OCH₃) acts as a moderate electron donor . 2-Methylphenyl () lacks strong electron-donating/withdrawing groups, resulting in steric hindrance without significant electronic modulation .
  • Cyclopropyl Group :

    • Present in both the target compound and ’s analog, this group imposes steric strain and may improve metabolic stability by resisting cytochrome P450 oxidation compared to linear alkyl chains.

Biological Activity

1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H19NO
  • Molecular Weight : 205.30 g/mol
  • IUPAC Name : 1-[1-[3-(dimethylamino)phenyl]cyclopropyl]ethanol
  • CAS Number : 1443354-38-8

The compound features a cyclopropyl group attached to an ethanolic backbone and a dimethylamino-substituted phenyl group. This configuration contributes to its diverse reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, which may influence central nervous system activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, preliminary investigations suggest that this compound may demonstrate effectiveness against various pathogenic bacteria and fungi. The mechanism of action may involve altering bacterial cell membrane permeability or inhibiting essential metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 100 µg/mL
Escherichia coli< 125 µg/mL
Candida albicans< 75 µg/mL

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Binding Affinity : The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
  • Electrostatic Interactions : The dimethylamino group can form hydrogen bonds, enhancing binding to biological receptors.
  • Conformational Rigidity : The cyclopropyl ring contributes to the overall shape and reactivity of the molecule, potentially influencing its pharmacological profile.

Study on Antimicrobial Properties

A notable study investigated the antimicrobial effects of structurally similar compounds, revealing that those with a dimethylamino group often exhibited enhanced antibacterial activity. The study reported MIC values for various strains, demonstrating the potential of these compounds as novel antimicrobial agents in light of rising antibiotic resistance .

Neuropharmacological Investigations

Another area of research has focused on the neuropharmacological properties of similar compounds. For example, derivatives with dimethylamino substitutions have been explored for their roles as analgesics or antidepressants, indicating that this compound may also possess relevant activities in this domain .

Synthesis and Applications

The synthesis of this compound typically involves several key steps:

  • Cyclopropanation Reaction : Starting from appropriate precursors, the cyclopropane ring is introduced.
  • Functional Group Modifications : Subsequent reactions modify the dimethylamino group to yield the final product.

This compound serves as a versatile intermediate in organic synthesis and has applications in medicinal chemistry for drug development.

Q & A

Q. What are the recommended synthetic routes for 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer:

  • Enzymatic Resolution : As demonstrated in similar cyclopropyl alcohols (e.g., (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol), enantioselective synthesis can be achieved using acetylating agents and enzymes (e.g., lipases) to resolve racemic mixtures. Hydrolysis of the acetylated product under acidic conditions yields the desired enantiomer .
  • Grignard Addition : Cyclopropane-containing alcohols can be synthesized via nucleophilic addition of cyclopropyl Grignard reagents to ketones. For example, 1-(3-(dimethylamino)phenyl)ethanone could react with cyclopropylmagnesium bromide, followed by quenching to isolate the tertiary alcohol.
  • Critical Parameters : Temperature (optimal range: −10°C to 25°C), solvent polarity (e.g., THF or diethyl ether), and enzyme specificity (for enantiomeric excess >95%) significantly impact yield and stereochemical outcomes .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR can confirm the cyclopropyl ring (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and tertiary alcohol (broad OH peak at δ 1.5–2.5 ppm). NOESY may resolve stereochemistry .
    • X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers introduced via enzymatic synthesis .
    • Chiral HPLC : Quantify enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Stability : The hydroxyl group renders it susceptible to oxidation. Store under inert atmosphere (N2_2 or Ar) at 2–8°C. Avoid prolonged exposure to light or moisture .
  • Solubility : Moderate solubility in polar solvents (e.g., ethanol, methanol) due to the dimethylamino group’s basicity. Low solubility in water (<1 mg/mL) but miscible with DCM or chloroform .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis for improved scalability?

Methodological Answer:

  • Enzyme Screening : Test immobilized lipases (e.g., Candida antarctica Lipase B) for enhanced reusability and reaction rates.
  • Solvent Engineering : Use biphasic systems (e.g., water/hexane) to improve enzyme stability and product separation .
  • Kinetic Resolution : Adjust reaction time and temperature to favor kinetic over thermodynamic control, maximizing enantiomeric excess (ee) .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

  • Comparative Analysis : Cross-validate NMR assignments with computational methods (DFT calculations for 13^13C chemical shifts) .
  • Isotopic Labeling : Use 18^{18}O-labeled water during hydrolysis to trace oxygen incorporation in the hydroxyl group, confirming synthetic pathways .
  • Dynamic NMR : Investigate rotational barriers in the cyclopropyl ring to explain splitting patterns .

Q. How does structural modification of the cyclopropyl or dimethylamino group affect biological activity?

Methodological Answer:

  • SAR Studies :
    • Cyclopropyl Modifications : Replace cyclopropane with larger rings (e.g., cyclobutane) to assess steric effects on receptor binding .
    • Amino Group Tweaks : Compare dimethylamino with pyrrolidino or morpholino groups to evaluate basicity and hydrogen-bonding potential .
    • Activity Assays : Test derivatives in vitro for antimicrobial or CNS activity (e.g., GABA receptor modulation) .

Key Challenges and Future Directions

  • Contradictions in Reactivity : Cyclopropane ring strain may lead to unexpected ring-opening under acidic conditions, necessitating rigorous pH control during synthesis .
  • Environmental Impact : Assess biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays .

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